but-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-1-one
CAS No.: 105394-80-7
Cat. No.: VC21354809
Molecular Formula: C26H32N2O7S
Molecular Weight: 516.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105394-80-7 |
|---|---|
| Molecular Formula | C26H32N2O7S |
| Molecular Weight | 516.6 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-1-one |
| Standard InChI | InChI=1S/C22H28N2O3S.C4H4O4/c1-26-19-9-8-17(16-20(19)27-2)10-12-23-13-11-22(25)24-14-5-15-28-21-7-4-3-6-18(21)24;5-3(6)1-2-4(7)8/h3-4,6-9,16,23H,5,10-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
| Standard InChI Key | YIVXAQUBENUHJC-WLHGVMLRSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC.C(=C/C(=O)O)\C(=O)O |
| SMILES | COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC.C(=CC(=O)O)C(=O)O |
Introduction
The compound but-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-1-one is a complex organic molecule featuring a unique combination of structural elements. It includes a butenedioic acid moiety and a benzothiazepine derivative, which may contribute to its biological activity. This compound belongs to a class of molecules with potential pharmaceutical applications, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions requiring specific reagents and conditions. The process may include the use of catalysts and solvents to facilitate reactions, with careful control of temperature and reaction times to maximize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are commonly used to monitor the progress and purity of the reactions.
Potential Applications
Studies suggest that compounds with similar structures may exhibit activity against certain types of cancer or neurological disorders. This activity may involve modulating neurotransmitter levels or inhibiting specific pathways involved in disease progression.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume